t-Boc-N-amido-PEG3-sulfonic acid

概要

説明

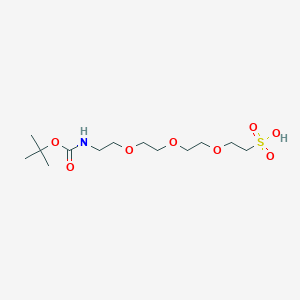

t-Boc-N-amido-PEG3-sulfonic acid: is a polyethylene glycol (PEG) linker that contains a tert-butoxycarbonyl (t-Boc) protected amine group and a sulfonic acid group. The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted. The sulfonic acid group can undergo various chemical reactions such as esterification, halogenation, and displacement reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG3-sulfonic acid typically involves the following steps:

Protection of the Amine Group: The amine group is protected using a t-Boc group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected amine is then reacted with a PEG chain to form the PEG linker.

Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced through a sulfonation reaction, which can involve reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity levels

化学反応の分析

Types of Reactions:

Esterification: The sulfonic acid group can react with alcohols to form esters.

Halogenation: The sulfonic acid group can undergo halogenation reactions to form sulfonyl halides.

Displacement Reactions: The sulfonic acid group can participate in displacement reactions with nucleophiles.

Common Reagents and Conditions:

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.

Halogenation: Halogenating agents such as thionyl chloride or phosphorus pentachloride are used.

Displacement Reactions: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Esters: Formed from esterification reactions.

Sulfonyl Halides: Formed from halogenation reactions.

Substituted Products: Formed from displacement reactions

科学的研究の応用

Scientific Research Applications

-

Bioconjugation

t-Boc-N-amido-PEG3-sulfonic acid serves as a valuable linker for bioconjugation processes. Its reactive amine group allows for the attachment of biomolecules such as proteins, peptides, and nucleic acids. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation . -

Drug Delivery Systems

The hydrophilic nature of the PEG linker enhances the solubility of conjugated drugs in aqueous environments, making it ideal for drug delivery applications. By modifying therapeutic agents with this compound, researchers can improve their pharmacokinetic properties and reduce immunogenicity . -

Nanotechnology

In nanotechnology, this compound is utilized to create functionalized nanoparticles that can encapsulate drugs or genes for targeted delivery. The PEG component aids in stabilizing these nanoparticles in biological fluids, facilitating their use in medical applications such as gene therapy and vaccine development . -

Polymer Chemistry

This compound can be employed as a building block for synthesizing various polymeric materials. Its ability to undergo amide coupling reactions allows for the creation of complex polymer architectures that can be used in drug formulation and biomaterials .

Case Studies

作用機序

Mechanism: The mechanism of action of t-Boc-N-amido-PEG3-sulfonic acid involves the removal of the t-Boc protecting group under acidic conditions, freeing the amine group for further reactions. The sulfonic acid group can participate in various chemical reactions, facilitating the formation of desired products.

Molecular Targets and Pathways:

Amine Group: The free amine group can react with carboxylic acids, activated esters, and other electrophiles.

Sulfonic Acid Group: The sulfonic acid group can undergo esterification, halogenation, and displacement reactions, forming various functionalized products

類似化合物との比較

t-Boc-N-amido-PEG2-CH2CO2H: Contains a t-Boc protected amine and a carboxyl group.

t-Boc-N-amido-PEG6-acid: Contains a t-Boc protected amine and a carboxyl group with a longer PEG chain.

t-Boc-N-amido-PEG3-amine: Contains a t-Boc protected amine and an amino group.

Uniqueness:

Functional Groups: t-Boc-N-amido-PEG3-sulfonic acid is unique due to the presence of both a t-Boc protected amine and a sulfonic acid group, allowing for diverse chemical reactions.

PEG Length: The PEG3 linker provides an optimal balance between solubility and reactivity, making it suitable for various applications

生物活性

t-Boc-N-amido-PEG3-sulfonic acid is a specialized polyethylene glycol (PEG) derivative characterized by the presence of a tert-butyloxycarbonyl (t-Boc) protected amine group and a sulfonic acid functional group. This compound has garnered attention in various fields, particularly in drug delivery and bioconjugation, due to its unique structural properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H27NO8S, with a molecular weight of 357.4 g/mol. The compound's structure facilitates increased solubility in aqueous environments, attributed to the hydrophilic PEG segment, which enhances circulation time in biological systems. The t-Boc group serves as a protective moiety that can be removed under mild acidic conditions, allowing for further functionalization of the amine group .

The biological activity of this compound is primarily linked to its ability to form stable conjugates with various biomolecules. The sulfonic acid group can undergo various chemical reactions such as esterification and halogenation, which can be exploited for diverse applications in drug delivery systems and bioconjugation strategies .

Biological Applications

- Drug Delivery : The hydrophilic nature of PEG enhances the solubility and bioavailability of therapeutic agents, making this compound a promising candidate for drug delivery applications. Its ability to improve circulation time in vivo is particularly beneficial for therapeutic compounds that require prolonged systemic exposure.

- Bioconjugation : The compound's reactive functional groups allow for the conjugation with proteins, peptides, or other biomolecules, facilitating targeted delivery mechanisms. This property is crucial in developing targeted therapies, including antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) that selectively degrade specific proteins within cells .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Inhibition Studies : Research indicates that sulfonamide derivatives related to this compound exhibit inhibitory effects on phospholipase A2, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) studies revealed that modifications to the sulfonamide group could enhance potency against this target .

- Cell Viability and Migration : Investigations into the effects of PEG derivatives on cell viability and migration have shown promising results. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell growth and migration in endothelial cells under certain conditions, indicating potential anti-angiogenic properties .

Comparative Analysis

The following table summarizes the unique features of this compound compared to other related compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| This compound | Sulfonic acid, t-Boc | Increased aqueous solubility; versatile coupling options |

| t-Boc-N-amido-PEG3-thiol | Thiol, t-Boc | Enhanced reactivity for bioconjugation |

| t-Boc-N-amido-PEG3-amine | Amine, t-Boc | Directly reactive amine; applicable in PROTAC synthesis |

| t-Boc-N-amido-PEG3-acid | Carboxylic acid, t-Boc | Facilitates stable amide bond formation |

Case Studies

- Targeted Drug Delivery : In a study examining the efficacy of PEG-based conjugates for targeted cancer therapy, researchers utilized this compound as a linker for attaching cytotoxic agents to antibodies. The resulting conjugates exhibited enhanced tumor specificity and reduced systemic toxicity compared to free drugs.

- Inflammation Models : In animal models of inflammation, derivatives of sulfonamide compounds were tested for their ability to reduce inflammatory markers. Results showed significant reductions in markers such as prostaglandin E2 (PGE2), suggesting that these compounds could serve as effective anti-inflammatory agents.

特性

IUPAC Name |

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHIYMDHNOIKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。